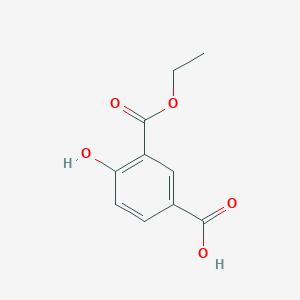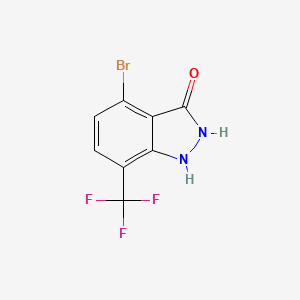
4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one is a chemical compound characterized by its bromine and trifluoromethyl groups attached to an indazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one typically involves multiple steps, starting with the bromination of an appropriate precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the indazole ring, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed biological and medicinal effects.
Comparaison Avec Des Composés Similaires
4-Bromo-7-(trifluoromethyl)indazole
4-Bromo-7-(trifluoromethyl)benzene
4-Bromo-7-(trifluoromethyl)pyrazole
Uniqueness: 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one stands out due to its specific indazole ring structure, which provides unique chemical and biological properties compared to its similar counterparts
Propriétés
Formule moléculaire |
C8H4BrF3N2O |
|---|---|
Poids moléculaire |
281.03 g/mol |
Nom IUPAC |
4-bromo-7-(trifluoromethyl)-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-2-1-3(8(10,11)12)6-5(4)7(15)14-13-6/h1-2H,(H2,13,14,15) |
Clé InChI |
PMNOCNXOGVJPPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(F)(F)F)NNC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



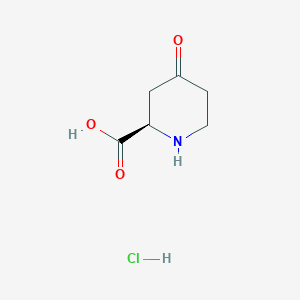

![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)

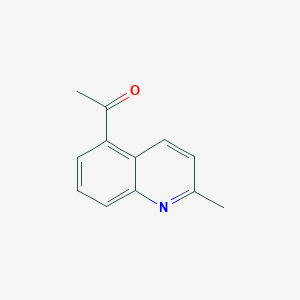
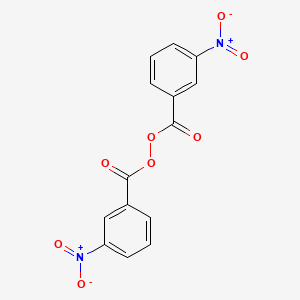
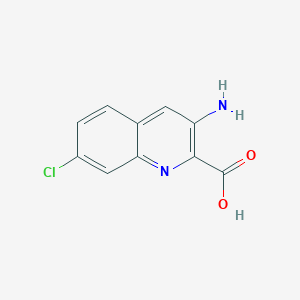
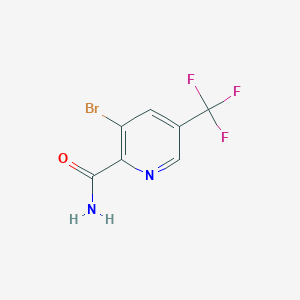
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
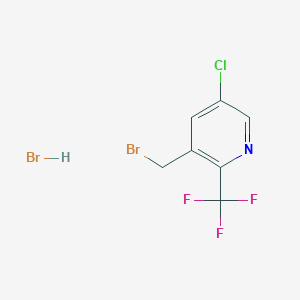
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
